molecular formula C17H18N2O3S B5631361 4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide

4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide

Cat. No. B5631361
M. Wt: 330.4 g/mol
InChI Key: ATCICMDLADZIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide typically involves intricate steps that ensure the introduction of specific functional groups to the benzenesulfonamide backbone. These processes may include the formation of bonds under controlled conditions, use of catalysts, and specific reagents to achieve the desired molecular architecture. For example, the synthesis of related sulfonamide compounds has been achieved through reactions that involve nucleophilic substitution and coupling reactions, indicating a complex synthesis pathway that requires precise conditions for successful completion (Coste, Couty, & Evano, 2011).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further modified by various substituents that influence the compound's properties and reactivity. Crystallographic studies provide insights into the arrangement of atoms, the geometry around the sulfonamide functionality, and the interactions that stabilize the structure. For instance, studies on similar molecules have revealed the importance of π-π interactions, hydrogen bonding, and other non-covalent interactions in determining the overall molecular conformation and stability in the solid state (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Chemical Reactions and Properties

Benzenesulfonamides, including this compound, can participate in a variety of chemical reactions due to the reactive nature of the sulfonamide group and other functional groups present in the molecule. These reactions can include hydrolysis, amidation, and coupling reactions, which are crucial for modifying the compound or for its interactions in biological systems. The chemical properties of these compounds are significantly influenced by the electronic effects of substituents on the benzene ring, which can affect their reactivity and binding to biological targets (Balandis et al., 2020).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The presence of the sulfonamide group contributes to its polarity and can enhance solubility in polar solvents. The crystal structure analysis provides detailed information about the molecular packing, which can be related to the compound's stability and solubility properties. Crystallographic studies on related compounds have highlighted the role of hydrogen bonding and other intermolecular forces in affecting the physical properties of these molecules (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

properties

IUPAC Name

4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13-7-9-16(10-8-13)23(21,22)18-14-4-2-5-15(12-14)19-11-3-6-17(19)20/h2,4-5,7-10,12,18H,3,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCICMDLADZIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.